N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
Description
This compound features a chromeno[4,3-d]thiazole core linked to a benzamide scaffold substituted with a sulfamoyl group bearing furan-2-ylmethyl and methyl moieties. The chromeno-thiazole system is a fused bicyclic heterocycle, while the sulfamoyl-benzamide component introduces polar and steric complexity.
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S2/c1-26(13-16-5-4-12-30-16)33(28,29)17-10-8-15(9-11-17)22(27)25-23-24-21-18-6-2-3-7-19(18)31-14-20(21)32-23/h2-12H,13-14H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVMAEAXZLOXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Chromeno-thiazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-thiazole structure.
Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with an amine group on the chromeno-thiazole core.
Introduction of the Sulfamoyl Group: The sulfamoyl group is typically introduced via a sulfonation reaction, where a sulfonyl chloride reacts with an amine group to form the sulfamoyl linkage.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzamide group, which can be achieved through an amide bond formation reaction using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the chromeno-thiazole core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrochromeno-thiazole derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural components suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, although specific studies are required to confirm these effects.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The chromeno-thiazole core may interact with enzyme active sites, while the furan and sulfamoyl groups could enhance binding affinity and specificity. Detailed studies are needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Chromeno-Thiazole vs. Benzothiazole/Thiazole Derivatives
- Compound 50 (): N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide replaces the chromeno-thiazole with a simpler thiazole ring.
- Compounds 4a–4d (): Benzothiazole derivatives with nitrobenzylidene and acetamide linkages exhibit anticancer activity via VEGFR-2 inhibition. Their structural simplicity contrasts with the target compound’s fused chromeno-thiazole system, which may enhance π-π stacking interactions in biological targets .
Sulfamoyl-Benzamide Substituent Variations
Furan-Methyl vs. Aryl/Alkyl Groups
- Compound 2D216 () : N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide features a piperidinylsulfonyl group, enhancing lipophilicity compared to the target’s furan-methyl substituent. This modification could influence membrane permeability and pharmacokinetics .
- Compound: 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide replaces the furan-methyl group with a phenyl-methyl sulfamoyl group.
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
Research Implications
- Synthetic Challenges: The chromeno-thiazole core likely requires multi-step Friedel-Crafts or cyclocondensation reactions, as seen in ’s triazole synthesis .
- Therapeutic Potential: Analogous compounds show anticancer and immunomodulatory activities, suggesting the target compound could be explored in oncology or inflammatory diseases .
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a complex organic compound that combines structural elements from chromene, thiazole, and furan. This unique fusion results in potential biological activities that are of significant interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluation, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Formula: CHNOS
Molecular Weight: 302.35 g/mol
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Condensation Reactions: Utilizing appropriate coupling agents to form the thiazole and chromene moieties.
- Functional Group Modifications: Employing methods such as sulfonation and amination to introduce the furan substituent.
Table 1: Summary of Synthetic Routes
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | Thiazole derivatives |
| 2 | Functionalization | Sulfonic acids, amines |
| 3 | Purification | Recrystallization |
Anticancer Activity
Recent studies have shown that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of thiazole and chromene have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that certain derivatives possess IC50 values in the micromolar range against various cancer cell lines.
Case Study: Anticancer Evaluation
A study involving similar thiazole derivatives reported an IC50 value of 2.7 µM for a related compound against acetylcholinesterase (AChE), suggesting potential use in treating Alzheimer's disease through modulation of cholinergic activity .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated. Preliminary tests against common bacterial strains (e.g., Escherichia coli and Staphylococcus aureus) indicated varying degrees of antimicrobial efficacy.
Table 2: Antimicrobial Activity Results
| Compound | MIC (µM) against E. coli | MIC (µM) against S. aureus |
|---|---|---|
| N-(4H-chromeno...) | 25 | 12.5 |
| Benzothiazole derivative | 20 | 10 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Acetylcholinesterase Inhibition: Similar compounds have been shown to inhibit AChE, leading to increased acetylcholine levels in synaptic clefts.
- DNA Binding: Some derivatives exhibit affinity for DNA, potentially disrupting replication processes in cancer cells.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis involves multi-step reactions, typically starting with functionalized benzamide and thiazole precursors. Key steps include:
- Coupling reactions : Sulfamoyl and furan-methyl groups are introduced via nucleophilic substitution or amidation under inert atmospheres.
- Purification : High Performance Liquid Chromatography (HPLC) is used to isolate intermediates and final products .
- Optimization : Solvent choice (e.g., ethanol or DMF), temperature (60–80°C), and reaction time (12–24 hrs) significantly impact yields .
Q. How is the molecular structure validated?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton and carbon environments, confirming substituent connectivity .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Functional groups like sulfonamide (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) are detected .
Q. What preliminary biological activities have been reported for similar compounds?
Structurally analogous sulfamoyl benzamides exhibit:
- Antimicrobial activity : Inhibition of bacterial growth (e.g., E. coli, S. aureus) via sulfamoyl group interactions with microbial enzymes .
- Anticancer potential : Thiazole moieties disrupt cancer cell proliferation by targeting tubulin or kinase pathways .
Advanced Research Questions
Q. How can conflicting bioactivity data be resolved?
Discrepancies in activity (e.g., variable IC₅₀ values) may arise from:
- Purity issues : Validate compound purity (>95%) via HPLC and elemental analysis .
- Assay conditions : Test under standardized protocols (pH, temperature, cell lines) to ensure reproducibility .
- Target specificity : Use molecular docking or surface plasmon resonance (SPR) to confirm binding to intended biological targets .
Q. What strategies improve synthetic yield and scalability?
- Catalyst optimization : Palladium or copper catalysts enhance coupling efficiency in thiazole ring formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Stepwise monitoring : Use thin-layer chromatography (TLC) to track reaction progress and minimize side products .
Q. How does the furan-methyl group influence pharmacokinetics?
- Metabolic stability : The furan ring may undergo cytochrome P450-mediated oxidation, affecting half-life. Assess via liver microsome assays .
- Lipophilicity : LogP calculations (e.g., using ChemDraw) predict membrane permeability. Experimental validation via shake-flask method is recommended .
Q. What computational tools are suitable for studying structure-activity relationships (SAR)?
- Molecular dynamics simulations : Analyze ligand-protein interactions (e.g., with GROMACS) to identify critical binding residues .
- QSAR modeling : Use descriptors like polar surface area and H-bond donors to correlate structural features with bioactivity .
Data Contradiction Analysis
Q. How to address inconsistencies in reported enzyme inhibition mechanisms?
- Competitive assays : Compare IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Mutagenesis studies : Modify key amino acids in the enzyme active site to confirm binding regions .
Methodological Recommendations
Key Notes
- Avoid BenchChem and PubChem due to reliability concerns (excluded per user guidelines).
- Advanced questions emphasize mechanistic studies, data validation, and computational integration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
